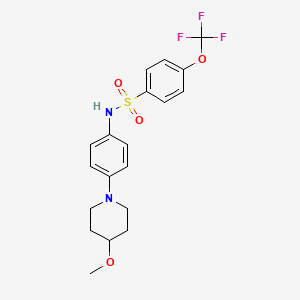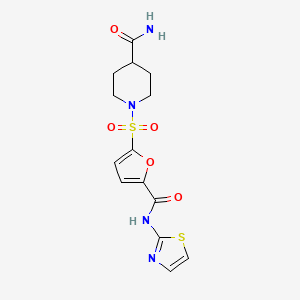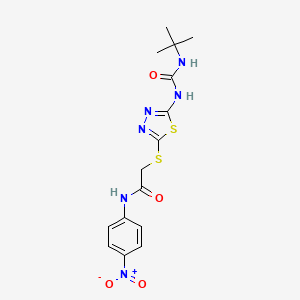
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets various kinases, including spleen tyrosine kinase (SYK), interleukin-2-inducible T-cell kinase (ITK), and Bruton's tyrosine kinase (BTK). It has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Wirkmechanismus
TAK-659 targets various kinases, including N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, ITK, and BTK. These kinases are involved in the activation and signaling of immune cells, such as B cells and T cells. By inhibiting these kinases, TAK-659 prevents the activation and proliferation of immune cells, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects. It inhibits the activation and proliferation of B cells and T cells, leading to reduced inflammation and immune responses. It also inhibits the growth and survival of cancer cells, leading to potential anti-cancer effects. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It also targets multiple kinases, making it a versatile tool for studying various diseases. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in various diseases, such as autoimmune disorders and cancer. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, future studies could focus on optimizing the synthesis and formulation of TAK-659 to improve its solubility and efficacy.
Synthesemethoden
TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-aminophenol, followed by the reaction of the resulting intermediate with 4-(4-methoxypiperidin-1-yl)aniline. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells, such as B cells and T cells. It also has potential anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWXGGSNPLOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)
![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)
![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)



![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
